2-Fluoro-4-(methoxymethoxy)benzaldehyde
CAS No.: 2025821-71-8
Cat. No.: VC11655251
Molecular Formula: C9H9FO3
Molecular Weight: 184.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2025821-71-8 |
|---|---|
| Molecular Formula | C9H9FO3 |
| Molecular Weight | 184.16 g/mol |
| IUPAC Name | 2-fluoro-4-(methoxymethoxy)benzaldehyde |
| Standard InChI | InChI=1S/C9H9FO3/c1-12-6-13-8-3-2-7(5-11)9(10)4-8/h2-5H,6H2,1H3 |
| Standard InChI Key | OQRYNEPADPNWSE-UHFFFAOYSA-N |
| SMILES | COCOC1=CC(=C(C=C1)C=O)F |
| Canonical SMILES | COCOC1=CC(=C(C=C1)C=O)F |
Introduction
Chemical Identification and Structural Properties
Molecular Identity
The compound’s systematic IUPAC name is 2-fluoro-4-(methoxymethoxy)benzaldehyde, with the molecular formula C₉H₉FO₃ and a molecular weight of 184.16 g/mol. Its SMILES notation (COCOC1=CC(=C(C=C1)C=O)F) and InChIKey (OQRYNEPADPNWSE-UHFFFAOYSA-N) provide unambiguous representations of its structure.
Table 1: Key Identifiers of 2-Fluoro-4-(methoxymethoxy)benzaldehyde
| Property | Value | Source |
|---|---|---|
| CAS Number | 2025821-71-8 | |
| Molecular Formula | C₉H₉FO₃ | |
| Molecular Weight | 184.16 g/mol | |
| Density | Not reported | – |
| Boiling Point | Not reported | – |
| Flash Point | Not reported | – |
Structural Features
The benzene ring is substituted at three positions:
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Aldehyde group (-CHO) at position 1.
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Fluorine atom (-F) at position 2.
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Methoxymethoxy group (-OCH₂OCH₃) at position 4.
The methoxymethoxy group acts as a protecting group for hydroxyl functionalities, enabling selective reactions at the aldehyde site. The fluorine atom’s electron-withdrawing nature influences the compound’s electronic properties, enhancing its reactivity in electrophilic substitutions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step functionalization of a fluorobenzene precursor. A representative route includes:
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Fluorination: Introduction of fluorine via electrophilic aromatic substitution.
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Methoxymethoxy Protection: Reaction with chloromethyl methyl ether (MOMCl) under basic conditions to install the methoxymethoxy group.
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Formylation: Directed ortho-metalation (DoM) using a Grignard reagent (e.g., isopropyl magnesium chloride) followed by quenching with a formyl source (e.g., dimethylformamide) .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Methoxymethoxy Installation | MOMCl, K₂CO₃, DMF, 0–5°C | 75–85% | |
| Formylation | iPrMgCl, THF, DMF, 0–5°C | 60–70% |
Optimization Strategies
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Solvent Selection: Polar aprotic solvents (e.g., THF) improve Grignard reactivity, while alkanes (heptane) aid in crystallization .
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Temperature Control: Reactions conducted at 0–5°C minimize side reactions .
Reactivity and Functional Group Transformations
The aldehyde group undergoes characteristic reactions:
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Schiff Base Formation: Condensation with amines to form imines, useful in drug design.
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Nucleophilic Addition: Reactions with Grignard reagents or organozinc compounds yield secondary alcohols.
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Oxidation/Reduction: Conversion to carboxylic acids or primary alcohols under standard conditions.
The methoxymethoxy group is stable under acidic conditions but cleaved by strong acids (e.g., HCl in methanol).
Analytical Characterization
Spectroscopic Techniques
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¹H NMR: Peaks at δ 9.8 ppm (aldehyde proton), δ 6.8–7.5 ppm (aromatic protons), and δ 3.3–3.5 ppm (methoxymethoxy -OCH₃).
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IR Spectroscopy: Stretches at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-F), and ~1100 cm⁻¹ (C-O-C).
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Mass Spectrometry: Molecular ion peak at m/z 184.1 (M⁺).
Chromatographic Methods
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HPLC: Retention time of 8.2 min (C18 column, acetonitrile/water gradient).
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor to fluorinated drug candidates, including kinase inhibitors and antiviral agents. Its aldehyde group facilitates conjugation with biologics via click chemistry.
Agrochemical Development
Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.
Materials Science Innovations
Incorporated into liquid crystals and polymers, the compound enhances thermal stability and optical properties.
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